molecular formula C16H14BrClO B8445643 4-Bromo-2,2-diphenylbutyric chloride

4-Bromo-2,2-diphenylbutyric chloride

Katalognummer: B8445643
Molekulargewicht: 337.64 g/mol
InChI-Schlüssel: GJVLGFXSSHQNGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,2-diphenylbutyric chloride (CAS: 50650-44-7) is an acyl chloride derivative synthesized from 4-bromo-2,2-diphenylbutyric acid (CAS: 37742-98-6) via reaction with thionyl chloride (SOCl₂) in dichloromethane under reflux . This compound is a pale yellow oil and serves as a critical intermediate in pharmaceutical synthesis, particularly for μ-opioid receptor agonists like Loperamide . Its molecular formula is C₁₆H₁₄BrClO, with a molecular weight of 343.64 g/mol.

Key Properties (from acid precursor ):

  • Melting point (acid): 131°C (decomposes)
  • Boiling point (acid): ~365.8°C (predicted)
  • Solubility: Chloroform, methanol (acid precursor)
  • LogP: 4.10 (acid precursor, indicating moderate lipophilicity)

Eigenschaften

Molekularformel

C16H14BrClO

Molekulargewicht

337.64 g/mol

IUPAC-Name

4-bromo-2,2-diphenylbutanoyl chloride

InChI

InChI=1S/C16H14BrClO/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

GJVLGFXSSHQNGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(=O)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

  • Structure : Brominated phenethylamine with methoxy groups.
  • CAS : 66142-81-2 .
  • Applications: Psychoactive designer drug with hallucinogenic effects, unlike the pharmaceutical use of 4-bromo-2,2-diphenylbutyric chloride .
  • Key Differences :
    • Functional groups: Primary amine vs. acyl chloride.
    • Reactivity: 2C-B undergoes metabolic oxidation, whereas the acyl chloride participates in nucleophilic acyl substitutions.
    • Toxicity: 2C-B has high neurotoxicity risks, while the chloride is primarily an irritant .

4-Bromo-4,4-difluorobutyric Acid

  • Structure : Bromo- and difluoro-substituted butyric acid.
  • CAS : 147345-36-6 .
  • Applications : Intermediate in fluorinated compound synthesis.
  • Key Differences :
    • Substituents: Two fluorines at C4 vs. two phenyl groups at C2.
    • Reactivity: Higher electronegativity due to fluorine enhances acidity (pKa ~2.5 vs. 4.28 for 4-bromo-2,2-diphenylbutyric acid) .
    • Molecular weight: 202.98 g/mol vs. 319.19 g/mol (acid precursor) .

4-Chloro-4’-fluoro-butyrophenone

  • Structure: Chloro- and fluoro-substituted butyrophenone.
  • CAS : 3874-54-2 .
  • Applications : Antipsychotic drug intermediate.
  • Key Differences :
    • Halogen type: Chlorine (less reactive) vs. bromine.
    • Functional group: Ketone vs. acyl chloride.
    • Pharmacological target: Dopamine receptors (antipsychotic) vs. opioid receptors .

4-Bromo-2,2-Diphenyl Methane

  • Structure : Brominated diphenylmethane.
  • Applications : Organic bromo compound used in catalysis and material science .
  • Key Differences :
    • Functional group: Hydrocarbon vs. acyl chloride.
    • Reactivity: Lacks electrophilic sites, limiting utility in condensation reactions .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Functional Group Key Application Reactivity Profile
This compound 50650-44-7 C₁₆H₁₄BrClO 343.64 Acyl chloride Pharmaceutical intermediate Nucleophilic substitution
2C-B 66142-81-2 C₁₁H₁₆BrNO₂ 274.16 Phenethylamine Psychoactive drug Metabolic oxidation
4-Bromo-4,4-difluorobutyric acid 147345-36-6 C₄H₅BrF₂O₂ 202.98 Carboxylic acid Fluorinated intermediates Acid-catalyzed reactions
4-Chloro-4’-fluoro-butyrophenone 3874-54-2 C₁₀H₉ClF₃O 222.63 Ketone Antipsychotic synthesis Ketone-specific reactions
4-Bromo-2,2-Diphenyl Methane N/A C₁₃H₁₁Br 247.13 Hydrocarbon Catalysis Limited electrophilicity

Analytical Methods

  • HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates 4-bromo-2,2-diphenylbutyric acid, adaptable for chloride derivatives .
  • GC-MS : Preferred for volatile analogs like 2C-B .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-bromo-2,2-diphenylbutyric chloride?

  • Methodology : Use nucleophilic substitution with diphenylacetic acid derivatives and brominating agents (e.g., PBr₃ or HBr in acetic acid). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>97% purity thresholds are typical for research-grade materials) .
  • Key Parameters : Temperature control (0–5°C for bromination steps) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acid chloride moiety .

Q. How can I characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for diphenyl groups, bromine-induced deshielding at δ 4.5–5.0 ppm for the -CHBr- moiety) .
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of acid chloride) and 550–600 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~375 for C₁₆H₁₂BrClO) .

Q. What purification strategies are effective for isolating this compound?

  • Methods : Recrystallization in dry dichloromethane/hexane mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients (10–30% polarity). Ensure anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the diphenyl groups influence the reactivity of this compound in coupling reactions?

  • Mechanistic Insight : The bulky diphenyl groups reduce nucleophilic attack at the α-carbon, favoring reactions at the acid chloride site (e.g., amidation with primary amines). Computational studies (DFT) can model steric effects on transition states .
  • Experimental Validation : Compare reaction yields with less hindered analogs (e.g., 4-bromo-2-methylbutyric chloride) under identical conditions .

Q. What strategies resolve contradictory data in kinetic studies of hydrolysis rates for this compound?

  • Troubleshooting :

  • pH Control : Hydrolysis accelerates under basic conditions (pH > 10). Use buffered solutions (pH 4–7) for stability assessments .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the acid chloride, while protic solvents (e.g., MeOH) promote hydrolysis. Validate kinetics via UV-Vis monitoring of chloride release .

Q. How can computational modeling predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

  • Approach : Use density functional theory (DFT) to calculate activation energies for cross-coupling at bromine vs. acid chloride sites. Pair with experimental screening of Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) to validate predictions .

Q. What are the safety protocols for handling this compound in large-scale syntheses?

  • Guidelines :

  • Ventilation : Use fume hoods to mitigate inhalation risks (LC₅₀ data from analogs suggest high toxicity) .
  • Spill Management : Neutralize acid chloride residues with sodium bicarbonate before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.